(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine
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Overview
Description
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine is a chiral amine compound featuring a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoropyridine.
Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution methods.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring enhances its binding affinity and selectivity, while the chiral center influences its stereospecific interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(5-Chloropyridin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-(5-Bromopyridin-2-yl)propan-1-amine: Contains a bromine atom instead of fluorine.
(2R)-2-(5-Methylpyridin-2-yl)propan-1-amine: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
(2R)-2-(5-fluoropyridin-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQQMFHDJRXVDC-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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